molecular formula C18H19NO4 B4413755 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No. B4413755
M. Wt: 313.3 g/mol
InChI Key: BTLLDCGCSGLKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, also known as EMIT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMIT belongs to the family of indole-2-carboxylic acid derivatives and has shown promising results in various fields of research.

Mechanism of Action

6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of genes involved in inflammation and cancer. This compound has also been shown to interact with metal ions, leading to the formation of stable complexes that can be used for imaging and sensing applications.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. One potential area of research is the development of new metal-based drugs using this compound as a ligand. This compound could also be further investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in various diseases, including cancer and inflammation.
In conclusion, this compound is a synthetic compound that has shown promising results in various fields of scientific research. Its potential applications in drug development, imaging, and sensing make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Scientific Research Applications

6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of new metal-based drugs.

properties

IUPAC Name

6-(4-ethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-23-13-6-4-11(5-7-13)12-8-14-16(15(20)9-12)10(2)17(19-14)18(21)22/h4-7,12,19H,3,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLLDCGCSGLKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)O)C)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 3
6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 4
6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

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